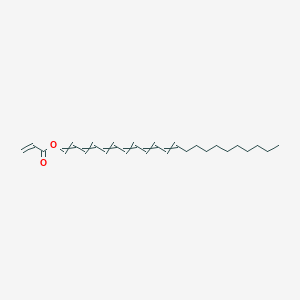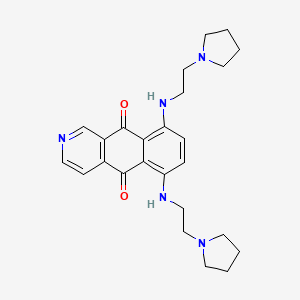![molecular formula C21H16ClN3O B12561293 4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine CAS No. 192822-34-7](/img/structure/B12561293.png)
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-氯苯基)-4-(3-甲氧基苯基)-1H-咪唑-5-基]吡啶是一种复杂的有机化合物,其特征在于吡啶环与咪唑环稠合,并被氯苯基和甲氧基苯基取代。
准备方法
4-[2-(2-氯苯基)-4-(3-甲氧基苯基)-1H-咪唑-5-基]吡啶的合成通常涉及多步有机反应。一种常见的方法是铃木-宫浦偶联反应,这是一种应用广泛的过渡金属催化的碳-碳键形成反应。 该反应以其温和且对官能团耐受的条件而闻名,使其适合合成复杂分子 .
合成路线:
工业生产:
该化合物的工业生产方法可能涉及优化合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器和先进的纯化技术。
化学反应分析
4-[2-(2-氯苯基)-4-(3-甲氧基苯基)-1H-咪唑-5-基]吡啶可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行。
取代: 该化合物可以进行亲核或亲电取代反应,具体取决于使用的取代基和条件。
常用试剂和条件:
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 氢化锂铝,硼氢化钠。
催化剂: 用于偶联反应的钯催化剂。
主要产物:
氧化: 形成氧化衍生物。
还原: 形成还原衍生物。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
4-[2-(2-氯苯基)-4-(3-甲氧基苯基)-1H-咪唑-5-基]吡啶在科学研究中具有多种应用:
药物化学: 该化合物可以用作设计新药的支架,特别是那些针对特定受体或酶的药物。
材料科学: 它可以用于开发具有独特电子或光学性质的新材料。
生物学研究: 该化合物可用于研究生物途径和相互作用,特别是那些涉及咪唑和吡啶衍生物的相互作用。
作用机制
4-[2-(2-氯苯基)-4-(3-甲氧基苯基)-1H-咪唑-5-基]吡啶的作用机制涉及其与特定分子靶标的相互作用。咪唑环可以与金属离子或酶相互作用,而吡啶环可以参与氢键和π-π相互作用。这些相互作用可以调节酶或受体的活性,从而导致各种生物学效应。
相似化合物的比较
4-[2-(2-氯苯基)-4-(3-甲氧基苯基)-1H-咪唑-5-基]吡啶可以与其他类似化合物进行比较,例如:
苯并咪唑: 这些化合物也包含与苯环稠合的咪唑环,并具有类似的生物活性.
吡啶衍生物: 具有吡啶环和各种取代基的化合物可以具有类似的化学性质和应用。
独特特征:
- 氯苯基和甲氧基苯基基团的组合提供了独特的电子和空间性质。
- 咪唑环和吡啶环的存在允许与生物靶标进行多样化的相互作用。
结论
4-[2-(2-氯苯基)-4-(3-甲氧基苯基)-1H-咪唑-5-基]吡啶是一种用途广泛的化合物,在各个科学领域具有巨大潜力。其独特的结构和反应活性使其成为药物化学、材料科学和生物学研究领域中宝贵的研发工具。
属性
CAS 编号 |
192822-34-7 |
|---|---|
分子式 |
C21H16ClN3O |
分子量 |
361.8 g/mol |
IUPAC 名称 |
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-16-6-4-5-15(13-16)20-19(14-9-11-23-12-10-14)24-21(25-20)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,24,25) |
InChI 键 |
XBEUSQHJSVGBQB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=C(NC(=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
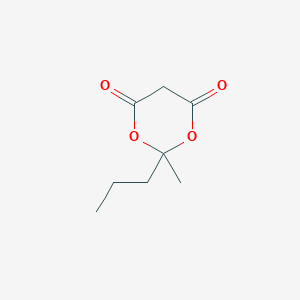
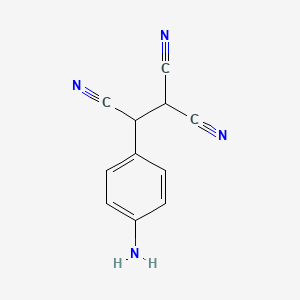
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
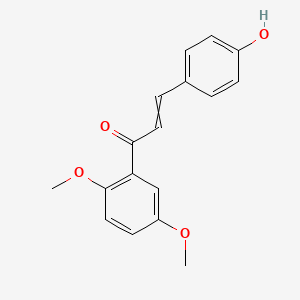

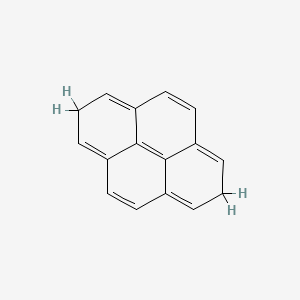

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)


